Myricadenin A
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Overview
Description
Myricadenin A is a complex organic compound that belongs to the class of hydroxycinnamoyl derivatives. These compounds are known for their significant roles in plant metabolism, particularly in the biosynthesis of lignin, a crucial component of the plant cell wall. This compound is characterized by the presence of multiple hydroxycinnamoyl groups attached to a sugar backbone, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myricadenin A typically involves the esterification of hydroxycinnamic acids with sugar molecules. The process begins with the activation of hydroxycinnamic acids (such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid) through the formation of their CoA thioesters. These activated intermediates are then subjected to enzymatic or chemical esterification reactions with sugar molecules like glucose and fructose .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological approaches, utilizing genetically engineered microorganisms or plants that overexpress the necessary enzymes. These enzymes include hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase (HCT) and related acyltransferases, which facilitate the transfer of hydroxycinnamoyl groups to sugar molecules .
Chemical Reactions Analysis
Types of Reactions
Myricadenin A undergoes various chemical reactions, including:
Oxidation: The hydroxycinnamoyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted ethers or esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Myricadenin A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the biosynthesis and modification of lignin and other plant secondary metabolites
Biology: Investigated for its role in plant defense mechanisms and its impact on plant growth and development
Medicine: Explored for its potential anti-inflammatory and antioxidant properties, which may have therapeutic applications
Industry: Utilized in the development of bio-based materials and biofuels, owing to its role in lignin biosynthesis and its impact on biomass properties
Mechanism of Action
The mechanism of action of Myricadenin A involves its interaction with various enzymes and molecular targets in the phenylpropanoid pathway. The hydroxycinnamoyl groups are transferred to sugar molecules by enzymes such as hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase (HCT), which plays a crucial role in the biosynthesis of lignin and other phenolic compounds . These interactions affect the structural and functional properties of plant cell walls, influencing plant growth, development, and defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
Caffeoyl-CoA: Another hydroxycinnamoyl derivative involved in lignin biosynthesis.
Feruloyl-CoA: Similar to caffeoyl-CoA, it participates in the formation of lignin and other phenolic compounds.
Sinapoyl-CoA: A hydroxycinnamoyl derivative that contributes to the biosynthesis of sinapic acid esters and lignin
Uniqueness
Myricadenin A is unique due to its complex structure, which includes multiple hydroxycinnamoyl groups attached to a sugar backbone. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for studying plant metabolism and developing bio-based materials .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2S,3S,4S,5R)-3-hydroxy-2,5-bis(hydroxymethyl)-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40O17/c40-19-28-35(53-31(46)17-8-23-3-12-26(43)13-4-23)37(50)39(21-41,55-28)56-38-36(54-32(47)18-9-24-5-14-27(44)15-6-24)34(49)33(48)29(52-38)20-51-30(45)16-7-22-1-10-25(42)11-2-22/h1-18,28-29,33-38,40-44,48-50H,19-21H2/b16-7+,17-8+,18-9+/t28-,29-,33-,34+,35-,36-,37+,38-,39+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVZSPTUXANNGQ-OHRRTPEXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)O)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O)CO)OC(=O)/C=C/C5=CC=C(C=C5)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347067 |
Source
|
Record name | Myricadenin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1612239-23-2 |
Source
|
Record name | Myricadenin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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